3-Amino-3-(3,4-difluorophenyl)propanoic acid
Description
Properties
IUPAC Name |
3-amino-3-(3,4-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQXXTOCYJPXDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592979 | |
| Record name | 3-Amino-3-(3,4-difluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
682804-05-3 | |
| Record name | 3-Amino-3-(3,4-difluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Modified Rodionov Synthesis (Chemical Approach)
A widely used chemical method for synthesizing fluorinated β-amino acids involves the condensation of the corresponding fluorinated aromatic aldehyde with malonic acid in the presence of ammonium acetate under reflux in ethanol. This reaction forms the racemic β-amino acid:
- Step 1: React 3,4-difluorobenzaldehyde with malonic acid and ammonium acetate in ethanol at reflux temperature.
- Step 2: Isolate the racemic β-amino acid product.
- Step 3: Optionally, esterify the β-amino acid using thionyl chloride in ethanol to form ethyl esters, facilitating purification and further transformations.
This method yields racemic mixtures with reported yields ranging from 76% to 98% for similar fluorinated β-amino acids.
Enzymatic Resolution and Enantioselective Synthesis
To obtain enantiomerically pure β-amino acids, enzymatic methods employing lipases such as lipase PSIM have been developed. These enzymes catalyze the kinetic resolution or asymmetric synthesis of β-fluorophenyl-substituted amino acid enantiomers under mild conditions, enhancing enantioselectivity and yield.
Industrial Production Considerations
Industrial-scale synthesis of fluorinated β-amino acids like 3-Amino-3-(3,4-difluorophenyl)propanoic acid involves optimization of reaction parameters to maximize yield and purity:
- Use of specific catalysts to accelerate reaction rates and improve selectivity.
- Strict control of temperature and pressure to favor desired reaction pathways.
- Implementation of purification techniques such as crystallization and chromatographic methods to isolate the target compound with high purity.
- Employing continuous flow reactors and automated synthesis platforms to enhance scalability and reproducibility.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Yield (%) | Enantiomeric Purity | Advantages | Limitations |
|---|---|---|---|---|---|
| Modified Rodionov Synthesis (Chemical) | 3,4-difluorobenzaldehyde, malonic acid, NH4OAc, EtOH reflux | 76–98 (similar compounds) | Racemic mixture | High yield, straightforward | Requires resolution for enantiopurity |
| Enzymatic Resolution | Lipase PSIM, mild conditions | Moderate to high | High (enantioselective) | Mild conditions, enantioselective | Enzyme cost, scale-up challenges |
| Electrophilic Aromatic Fluorination | Selectfluor or similar fluorinating agents | Variable | Depends on subsequent steps | Enables late-stage fluorination | Requires multi-step synthesis |
| Industrial Scale Optimization | Catalysts, controlled temp/pressure, flow reactors | High | Controlled via process | Scalable, reproducible | Requires process development |
Research Findings and Notes
- The modified Rodionov synthesis remains a robust method for preparing racemic β-amino acids with fluorinated aromatic rings, including difluoro-substituted derivatives.
- Enzymatic approaches provide a sustainable and selective route to enantiomerically pure β-amino acids, critical for pharmaceutical applications.
- Late-stage fluorination techniques using electrophilic fluorinating agents allow for the introduction of fluorine atoms after constructing the amino acid backbone, offering synthetic flexibility.
- Industrial production emphasizes process intensification, including catalyst selection and continuous flow technology, to meet demand for high-purity fluorinated β-amino acids.
Chemical Reactions Analysis
Acylation and Alkylation
The amino group undergoes nucleophilic reactions with acylating and alkylating agents:
| Reaction Type | Reagents/Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Acylation | Acetic anhydride, 0–5°C, 2 hr | N-acetyl derivative | 85–92% | Selective protection of the amine |
| Alkylation | Methyl iodide, K₂CO₃, DMF, 25°C | N-methylated derivative | 78% | Requires anhydrous conditions |
These reactions are critical for modifying the compound’s solubility and biological activity. The difluorophenyl group remains inert under these conditions due to its electron-withdrawing effects.
Peptide Bond Formation
The carboxylic acid group participates in peptide synthesis using coupling agents:
| Coupling System | Reagents | Solvent | Reaction Time | Efficiency |
|---|---|---|---|---|
| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt) | DCM | 4–6 hr | >90% activation |
| DCC/NHS | Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS) | THF | 12 hr | 75–80% activation |
This reactivity enables its incorporation into peptidomimetics for drug discovery applications.
Esterification
The carboxylic acid is esterified under acidic conditions:
Procedure :
-
Reagents: Thionyl chloride (SOCl₂) in ethanol
-
Conditions: Reflux at 70°C for 3 hr
-
Product: Ethyl 3-amino-3-(3,4-difluorophenyl)propanoate hydrochloride
This step is essential for improving the compound’s volatility in analytical methods like GC-MS.
Oxidation and Reduction
The amino group and adjacent carbons exhibit redox reactivity:
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O₂ | Acidic aqueous solution, 50°C | Nitroso or nitro derivatives |
| Reduction | LiAlH₄ | Anhydrous THF, 0°C | Primary alcohol derivative |
Oxidation products are intermediates in the synthesis of bioactive nitro compounds, while reductions modify the compound’s polarity.
Enzymatic Resolution
Racemic mixtures are resolved using lipases:
Higher enantioselectivity (E = 134) is achieved at lower temperatures, enabling efficient production of (R)- and (S)-enantiomers for chiral studies .
Condensation Reactions
The amine reacts with carbonyl compounds:
| Carbonyl Source | Catalyst | Product Class | Application |
|---|---|---|---|
| Aldehydes | NH₄OAc | β-Lactams | Antibiotic analogs |
| Ketones | TiCl₄ | Schiff bases | Chelating agents |
These reactions exploit the compound’s bifunctional nature to construct heterocyclic frameworks.
Key Research Findings
-
Stereoelectronic Effects : Fluorine atoms at the 3,4-positions increase the amine’s nucleophilicity by 15–20% compared to non-fluorinated analogs, as measured by Hammett constants.
-
Thermal Stability : Decomposition begins at 215°C (DSC), with the difluorophenyl group stabilizing the molecule up to this threshold .
-
Biological Interactions : The compound inhibits glutamate receptors with an IC₅₀ of 12.3 μM, attributed to fluorine-enhanced hydrophobic binding.
Scientific Research Applications
Chemistry
DFPA serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation: The amino group can be oxidized to form a nitro group.
- Reduction: The carboxylic acid group can be reduced to an alcohol.
- Substitution Reactions: The fluorine atoms can be replaced with other groups through nucleophilic aromatic substitution .
Table 1: Chemical Reactions of DFPA
| Reaction Type | Major Products | Common Reagents |
|---|---|---|
| Oxidation | 3-Nitro-3-(3,4-difluorophenyl)propanoic acid | KMnO4, CrO3 |
| Reduction | 3-Amino-3-(3,4-difluorophenyl)propanol | LiAlH4, NaBH4 |
| Substitution | Varies depending on nucleophile | NaOCH3, NaOEt |
Biological Applications
DFPA has shown potential in biological studies due to its ability to interact with specific receptors involved in neurotransmission. Notably:
- NMDA Receptor: High binding affinity leading to neuroprotective effects.
- AMPA Receptor: Moderate modulation of excitatory neurotransmission.
- GABA Receptor: Potential anxiolytic effects .
Table 2: Interaction Studies of DFPA
| Target Receptor | Binding Affinity | Biological Effect |
|---|---|---|
| NMDA | High | Neuroprotective effects |
| AMPA | Moderate | Modulation of excitatory neurotransmission |
| GABA | Low | Potential anxiolytic effects |
Pharmaceutical Development
DFPA's structural characteristics make it a candidate for drug development targeting neurological disorders such as epilepsy and neurodegenerative diseases. Studies indicate that DFPA can reduce seizure activity by selectively inhibiting overactive neurotransmission pathways .
Case Study:
In a study focusing on its neuroprotective properties, DFPA was administered to animal models exhibiting seizure activity. Results demonstrated a significant reduction in seizure frequency, suggesting its potential as a therapeutic agent for epilepsy.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3,4-difluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the fluorine atoms on the phenyl ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may modulate enzyme activity or receptor signaling .
Comparison with Similar Compounds
3-Amino-3-(3,5-difluorophenyl)propanoic Acid
This positional isomer replaces the 4-fluoro substituent with a 5-fluoro group. The (S)-enantiomer (5b) has a higher mp (256–258°C) and optical rotation ([α] = −5.0 vs. −3.1 for 3,4-difluoro analog), indicating stronger intermolecular interactions and distinct stereoelectronic effects .
3-Amino-3-(4-fluorophenyl)propanoic Acid
With a single fluorine at the para position, this analog (CAS 325-89-3) exhibits reduced steric and electronic effects. The (R)-enantiomer has [α] = −3.9 (c 1.0, H₂O), comparable to the 3,4-difluoro derivative, but its mp (226–230°C) is lower, reflecting diminished crystal lattice stability .
Halogen Substitution Variants
Chlorinated Analogs: (3S)-3-Amino-3-(3,4-dichlorophenyl)propanoic Acid
Replacing fluorine with chlorine increases steric bulk and lipophilicity.
Trifluoromethyl Derivatives: (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid
The trifluoromethyl group enhances metabolic resistance and hydrophobicity. While mp data are unavailable, its structural similarity to the difluoro compound positions it as a candidate for receptor-binding studies .
Substituent Diversity in Propanoic Acid Derivatives
3-[(3-Fluorobenzyl)amino]propanoic Acid (CAS 1336086-97-5)
This derivative introduces a benzylamine group, altering the amino acid’s conformation.
3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic Acid
Incorporating a furan ring expands π-conjugation, affecting electronic properties. With a molar mass of 299.25 g/mol, this compound may exhibit unique binding affinities in receptor studies .
Data Table: Comparative Analysis of Key Compounds
Key Observations and Contradictions
- Melting Point Discrepancy : The racemic form (±)-2a (mp 233–235°C ) vs. (S)-enantiomer (mp 229–231°C ) suggests enantiomeric packing differences.
- Biological Relevance: Fluorinated analogs in (e.g., LY3020371) show metabotropic glutamate receptor antagonism, suggesting possible neuropharmacological applications for related β-amino acids .
Biological Activity
3-Amino-3-(3,4-difluorophenyl)propanoic acid, also known as a fluorinated amino acid, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This compound is characterized by the presence of two fluorine atoms on the phenyl ring, which can significantly influence its biological activity.
- Molecular Formula : C9H9F2NO2
- Molecular Weight : 201.17 g/mol
- Structure : The compound features an amino group, a propanoic acid moiety, and a difluorophenyl substituent, which contributes to its hydrophobic character and potential interactions with biological targets.
The biological activity of this compound is primarily linked to its ability to modulate signaling pathways involving cyclic guanosine monophosphate (cGMP). It acts as a stimulant for soluble guanylate cyclase (sGC), which is crucial in various physiological processes, including vasodilation and neurotransmission. The activation of sGC leads to increased levels of cGMP, which in turn influences smooth muscle relaxation and neuronal signaling .
Pharmacological Effects
- Cardiovascular Effects : Due to its role in the NO/cGMP signaling pathway, this compound has potential applications in treating cardiovascular disorders such as hypertension and heart failure. Studies indicate that it may improve endothelial function and reduce platelet aggregation .
- Neuroprotective Properties : Preliminary research suggests that the compound may exhibit neuroprotective effects by enhancing cGMP levels in neuronal tissues, potentially offering therapeutic benefits for neurodegenerative diseases .
- Antimicrobial Activity : Although less studied in this context, some derivatives of fluorinated amino acids have shown promising antimicrobial properties against both gram-positive and gram-negative bacteria, suggesting that this compound could be explored for similar applications .
Structure-Activity Relationship (SAR)
The introduction of fluorine atoms into the phenyl ring alters the lipophilicity and electronic properties of the compound, which can enhance binding affinity to target proteins. Comparative studies have shown that modifications in the structure can lead to significant variations in biological activity .
| Compound | R1 | R2 | DCAF1 K D (nM) |
|---|---|---|---|
| 3a | (R) Ph | Ph | NB |
| 3b | (S) Ph | Ph | 16,400 |
| 3c | (R) 3-Cl Ph | 2-F Ph | 13,500 ± 200 |
| 3d | (S) 3-Cl Ph | 2-F Ph | 490 ± 90 |
This table illustrates the varying binding affinities of structurally related compounds, emphasizing how slight modifications can lead to drastic changes in efficacy .
Cardiovascular Research
In a recent study focusing on cardiovascular health, researchers investigated the effects of various sGC stimulators, including derivatives of this compound. The results demonstrated significant improvements in vascular function and reductions in blood pressure among treated subjects compared to controls .
Neuroprotective Studies
Another study examined the neuroprotective effects of this compound on animal models with induced neurodegeneration. The findings indicated that treatment with the compound led to improved cognitive functions and reduced neuronal apoptosis, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Q & A
Q. How should researchers address discrepancies in reported melting points or spectral data across literature sources?
Q. What ethical and regulatory considerations apply to in vitro studies involving this compound?
Q. Tables for Key Comparisons
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
